
Colestipol hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Colestid, also known as Colestipol, is a bile acid sequestrant . Its primary targets are the bile acids present in the intestine .
Mode of Action
Colestid forms a soluble complex after binding to bile acids in the intestine . This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver . The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .
Biochemical Pathways
The binding of Colestid to bile acids in the intestine leads to the formation of an insoluble complex that is excreted in the feces . This process increases the fecal loss of bile acid-bound low-density lipoprotein (LDL) cholesterol . The reduction in bile acids triggers the liver to convert more cholesterol into bile acids, thereby reducing the overall cholesterol level .
Pharmacokinetics
Colestid predominantly elicits its activities within the gut environment because it undergoes little absorption and metabolism . The resultant lack of systemic exposure means the medication generally demonstrates very few adverse effects inside the body .
Result of Action
The primary result of Colestid’s action is the reduction of elevated serum total and low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia . By binding to bile acids in the intestine and increasing their excretion, Colestid reduces the overall level of cholesterol in the body .
Action Environment
Colestid’s action is influenced by the environment within the gastrointestinal tract. Its effectiveness can be limited in patients who take complicated medication regimens, experience constipation or biliary obstruction, etc., due to its physical effects on the gut . Furthermore, Colestid’s ability to bind to bile acids and reduce cholesterol levels can be affected by the patient’s diet and other lifestyle factors .
Preparation Methods
Colestid is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin. The reaction involves the formation of a high molecular weight basic anion-exchange copolymer. The resulting product is an insoluble, hygroscopic resin that swells when suspended in water or aqueous fluids .
Chemical Reactions Analysis
Colestid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride anions in colestipol hydrochloride can be replaced by other anions with a greater affinity for the resin.
Complex Formation: Colestid binds bile acids in the intestine, forming a complex that is excreted in the feces.
Common reagents and conditions used in these reactions include water or aqueous fluids for suspension and various anions for substitution reactions. The major products formed from these reactions are the bile acid-colestid complexes that are excreted in the feces .
Scientific Research Applications
Colestid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anion-exchange resins and their interactions with various anions.
Medicine: Primarily used to lower low-density lipoprotein cholesterol levels in patients with hypercholesterolemia.
Industry: Utilized in the production of other bile acid sequestrants and related compounds.
Comparison with Similar Compounds
Colestid is often compared with other bile acid sequestrants such as cholestyramine and colesevelam. While all three compounds function by binding bile acids in the intestine, colestid is unique in its specific copolymer structure and its particular efficacy in reducing low-density lipoprotein cholesterol levels .
Cholestyramine: Another bile acid sequestrant used to lower cholesterol levels and treat pruritus associated with cholestatic disease.
Colesevelam: A newer bile acid sequestrant with a similar mechanism of action but different chemical structure and potentially fewer gastrointestinal side effects.
Colestid’s uniqueness lies in its specific copolymer structure, which provides distinct binding properties and efficacy in lowering low-density lipoprotein cholesterol levels .
Properties
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACQNVJDWUAPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190737 | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-41-5, 37296-80-3 | |
Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, hydrochloride (1:5) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4961-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037296803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37296-80-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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